

Toxicological profile comparison of zearalenol and zearalenone.

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Compound of Interest

Compound Name: Zearalenol
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Zearalenol vs. Zearalenone: A Toxicological Profile Comparison

For Researchers, Scientists, and Drug Development Professionals

Zearalenone (ZEN), a non-steroidal estrogenic mycotoxin produced by *Fusarium* species, and its primary metabolites, α -**zearalenol** (α -ZOL) and β -**zearalenol** (β -ZOL), are significant contaminants in cereal crops and animal feed worldwide.^{[1][2]} Their structural similarity to endogenous estrogens allows them to bind to estrogen receptors, leading to a range of toxicological effects.^{[3][4]} This guide provides a comprehensive comparison of the toxicological profiles of **zearalenol** and zearalenone, supported by experimental data, detailed methodologies, and visual representations of key molecular pathways.

Executive Summary

Zearalenone and its metabolites, particularly α -**zearalenol**, exhibit potent estrogenic activity, which is the primary driver of their toxicity. α -ZOL generally demonstrates higher estrogenicity and, in many cases, greater cytotoxicity than its parent compound, ZEN. In contrast, β -ZOL is typically the least estrogenic and cytotoxic of the three.^{[5][6]} The toxicological impact of these mycotoxins manifests across several endpoints, including reproductive and developmental toxicity, immunotoxicity, genotoxicity, and carcinogenicity. Their mechanisms of action are complex, involving not only estrogen receptor signaling but also the induction of oxidative stress and apoptosis.

Data Presentation: Quantitative Toxicological Comparison

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the toxic potential of zearalenone, α -zearalenol, and β -zearalenol.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

| Compound | Cell Line | Exposure Time | IC50 Value (μM) | Reference |
|---------------------------------------|-------------------|---------------|-----------------|-----------|
| Zearalenone (ZEN) | CHO-K1 | 24h | 60.3 to >100.0 | [6] |
| α -Zearalenol (α -ZOL) | CHO-K1 | 24h | 30.0 to 33.0 | [6] |
| β -Zearalenol (β -ZOL) | CHO-K1 | 24h | 55.0 to >75.0 | [6] |
| Zearalenone (ZEN) | HepG2 | 24h | 70.0 to >100.0 | [5] |
| α -Zearalenol (α -ZOL) | HepG2 | 24h | 20.6 to 26.0 | [5] |
| β -Zearalenol (β -ZOL) | HepG2 | 24h | 38.4 to >100.0 | [5] |
| Zearalenone (ZEN) | Human Lymphocytes | - | 3.5 μg/mL | [7] |
| α -Zearalenol (α -ZOL) | Human Lymphocytes | - | 6.3 μg/mL | [7] |
| β -Zearalenol (β -ZOL) | Human Lymphocytes | - | 36 μg/mL | [7] |

Table 2: Genotoxicity Data

| Compound | Assay | Cell/Animal Model | Key Findings | Reference |
|-------------------|----------------------|---------------------------------------|---|-----------|
| Zearalenone (ZEN) | DNA Adduct Formation | Female Mice | Liver: 1393 ± 324 adducts/ 10^9 nucleotides; Kidney: 114 ± 37 adducts/ 10^9 nucleotides (2 mg/kg i.p.) | [8] |
| Zearalenone (ZEN) | Comet Assay | Bovine Lymphocytes | Statistically significant DNA damage at concentrations from 0.08 to 50 ppm after 2h. | [9] |
| Zearalenone (ZEN) | Comet Assay | Human Embryonic Kidney (HEK293) cells | Concentration-dependent increase in DNA strand breaks at 10 and 20 μM . | [10] |

Table 3: Estrogenic Activity

| Compound | Assay | Key Findings | Reference |
|---------------------------------------|-------------------------|--|-----------|
| Zearalenone (ZEN) | T47D cell proliferation | Stimulated growth at 10^{-8} M | [11] |
| α -Zearalenol (α -ZOL) | T47D cell proliferation | Stimulated growth at 10^{-9} M | [11] |
| Zearalenone (ZEN) | BLYES assay | EC50: 3.1×10^{-2} μM | [12] |
| α -Zearalenol (α -ZOL) | BLYES assay | EC50: 1.5×10^{-3} μM | [12] |
| β -Zearalenol (β -ZOL) | BLYES assay | EC50: 3.1×10^{-1} μM | [12] |

Toxicological Profiles

Acute Toxicity

Zearalenone is considered to have relatively low acute toxicity.[\[13\]](#) Specific LD50 values are not consistently reported across studies, but the focus of toxicological concern is on its chronic and sub-chronic effects.

Genotoxicity

Zearalenone has been shown to be genotoxic, capable of forming DNA adducts *in vivo*.[\[8\]](#) Studies using the comet assay have demonstrated that ZEN can induce DNA strand breaks in various cell types, including bovine lymphocytes and human embryonic kidney cells.[\[9\]](#)[\[10\]](#) While data for the genotoxicity of α -ZOL and β -ZOL are less abundant, their potential to contribute to DNA damage should not be overlooked, given their structural similarity to ZEN.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified zearalenone as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans."[\[2\]](#) However, some studies have linked ZEN to the proliferation of hormone-dependent cancer cells, such as breast cancer cells.[\[14\]](#)[\[15\]](#)

Reproductive and Developmental Toxicity

The most well-documented toxic effect of zearalenone and its metabolites is their impact on the reproductive system.[\[3\]](#) Due to their estrogenic activity, these compounds can lead to hyperestrogenism, disrupting the normal function of the reproductive tract, impairing fertility, and causing developmental abnormalities.[\[3\]](#)

Immunotoxicity

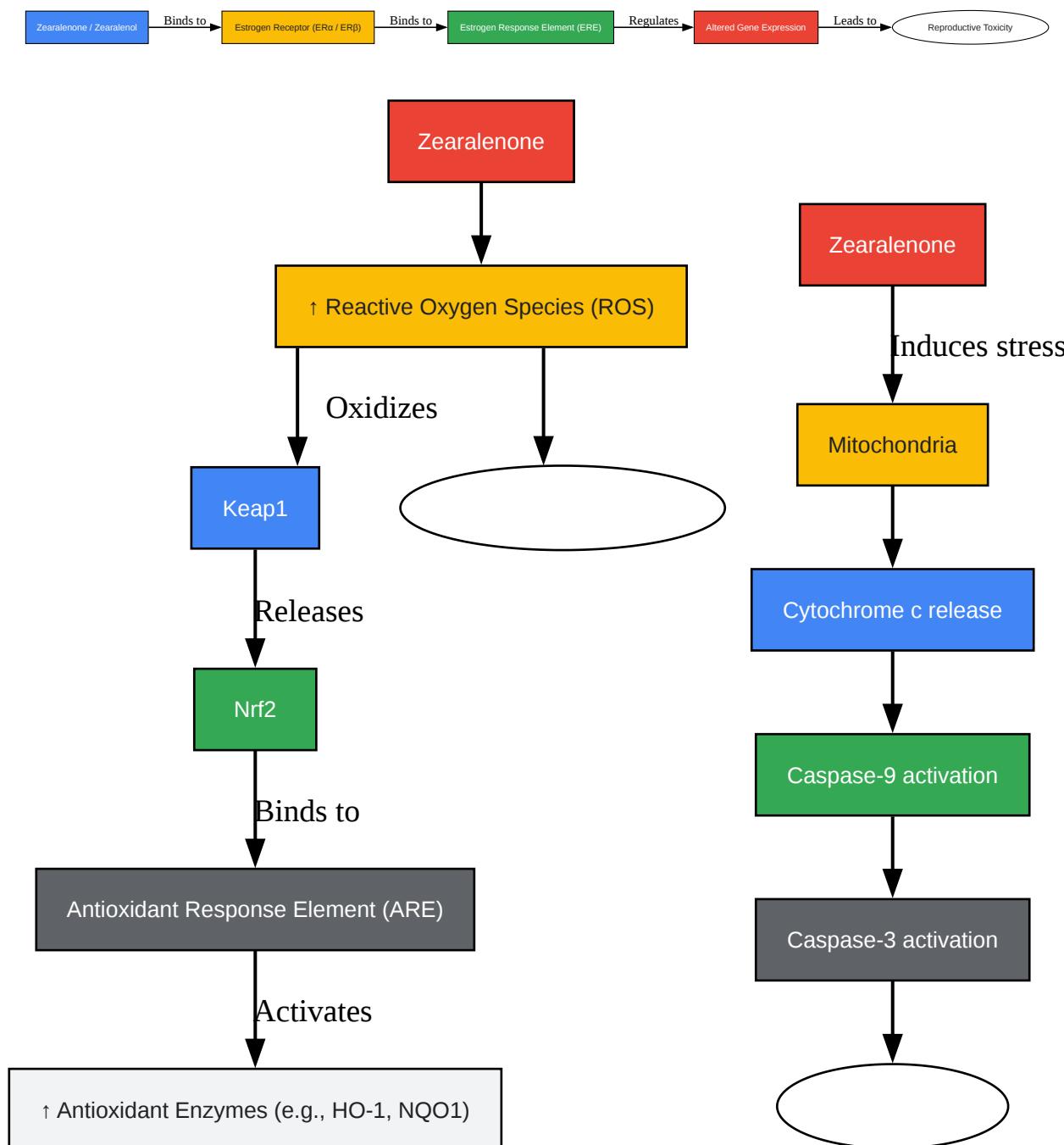
Zearalenone and its metabolites can modulate the immune response, with effects ranging from immunosuppression to immunostimulation depending on the dose and experimental model.[\[1\]](#)

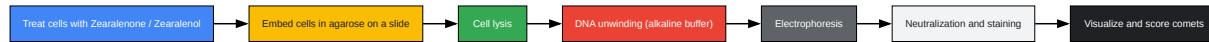
Mechanisms of Toxicity: Signaling Pathways

The toxicity of zearalenone and **zearalenol** is mediated through multiple signaling pathways.

Estrogenic Signaling Pathway

The primary mechanism of action for ZEN and its metabolites is their interaction with estrogen receptors (ER α and ER β), mimicking the effects of endogenous estrogens and disrupting hormonal balance.[4]





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